N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS No.: 941958-03-8
Cat. No.: VC7206531
Molecular Formula: C24H21FN4O3S2
Molecular Weight: 496.58
* For research use only. Not for human or veterinary use.
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide - 941958-03-8](/images/structure/VC7206531.png)
Specification
CAS No. | 941958-03-8 |
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Molecular Formula | C24H21FN4O3S2 |
Molecular Weight | 496.58 |
IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Standard InChI | InChI=1S/C24H21FN4O3S2/c25-20-4-3-5-21-22(20)27-24(33-21)29(16-17-10-12-26-13-11-17)23(30)18-6-8-19(9-7-18)34(31,32)28-14-1-2-15-28/h3-13H,1-2,14-16H2 |
Standard InChI Key | XXOJRASORTXYNU-UHFFFAOYSA-N |
SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=NC=C3)C4=NC5=C(C=CC=C5S4)F |
Introduction
The compound N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide represents a complex organic molecule with potential applications in medicinal chemistry. Its structure integrates multiple functional groups, including a fluorobenzo[d]thiazole core, a pyridine moiety, and a pyrrolidine-sulfonyl-benzamide framework. These features suggest potential biological activity, particularly in antimicrobial, anticancer, or enzyme inhibition contexts, based on analogous compounds in the literature.
Structural Features
The molecular framework of the compound includes:
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Fluorobenzo[d]thiazole Core: Known for its electron-withdrawing fluorine atom and heterocyclic thiazole ring, this segment often enhances pharmacokinetic properties.
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Pyridine Substituent: Pyridine derivatives frequently exhibit bioactivity due to their ability to interact with biological targets via hydrogen bonding or π-stacking.
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Pyrrolidine-Sulfonyl-Benzamide Group: This moiety is associated with enzyme inhibition and receptor binding in drug design.
Synthesis
Although specific synthetic routes for this compound are not directly detailed in the search results, related compounds suggest a multistep synthesis involving:
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Formation of the benzo[d]thiazole core through cyclization reactions using thiourea derivatives and halogenated precursors.
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Functionalization of the core with fluorine via electrophilic substitution.
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Coupling reactions to attach the pyridine and benzamide groups using amide bond formation techniques.
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Introduction of the sulfonyl-pyrrolidine group via sulfonation and nucleophilic substitution.
Antimicrobial Activity
Thiazole derivatives are well-documented for their antimicrobial properties. Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi . The sulfonamide group may enhance activity by mimicking substrates of bacterial enzymes.
Anticancer Potential
Benzothiazole derivatives have been studied for their anticancer activity, particularly against breast cancer cell lines (e.g., MCF7). The inclusion of fluorine and pyridine groups can improve cell permeability and target specificity .
Enzyme Inhibition
Sulfonamide-containing compounds often act as inhibitors of enzymes like carbonic anhydrase or metalloproteinases, making them relevant in anti-inflammatory and anticancer research .
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
Technique | Purpose |
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NMR Spectroscopy | Identifies functional groups and confirms connectivity. |
Mass Spectrometry | Determines molecular weight and fragmentation patterns. |
IR Spectroscopy | Detects characteristic bonds (e.g., C=O, S=O). |
X-ray Crystallography | Provides detailed 3D structural information. |
Docking Studies
Molecular docking studies on analogous compounds reveal strong binding affinity to active sites of biological targets such as enzymes or receptors . These studies guide further optimization for therapeutic purposes.
In Vitro Studies
Similar thiazole-based molecules have demonstrated significant bioactivity in vitro, with MIC values ≤25 µg/mL against pathogens like Candida albicans . For anticancer screening, IC50 values in the micromolar range have been reported against various cancer cell lines .
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